6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
6-methyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-5(2)9-8-7(11(14)15)4-6(3)12-10(8)16-13-9/h4-5H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEGEYHKNDAFAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions . One common method includes the reaction of 3-isopropyl-6-methylisoxazole with a suitable pyridine derivative, followed by carboxylation . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity . This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with similar oxazolo-pyridine structures exhibit anticancer properties. These compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, studies have shown that modifications in the oxazolo-pyridine core can enhance the efficacy against various cancer cell lines .
2. Neuroprotective Effects
The neuroprotective potential of this compound is being investigated in the context of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's and Parkinson's disease. Preliminary studies suggest it may reduce oxidative stress and inflammation in neuronal cells .
3. Antimicrobial Properties
There is emerging evidence that compounds related to 6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid exhibit antimicrobial activity against various bacterial strains. This could lead to the development of new antibiotics or adjuvants that enhance the effectiveness of existing treatments .
Material Science Applications
1. Polymer Chemistry
This compound serves as a versatile building block in polymer synthesis. Its unique functional groups allow for the modification of polymer properties, enhancing thermal stability and mechanical strength. Research into its incorporation into polyesters and polyamides has shown promising results .
2. Organic Electronics
The electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films is particularly advantageous for these applications .
Research Tool Applications
1. Chemical Probes
In biochemical research, this compound can be utilized as a chemical probe to study specific biological pathways or molecular interactions. Its selective binding properties make it useful for investigating receptor-ligand interactions in cellular assays .
2. Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives that may possess enhanced biological activities or novel properties. Researchers are exploring modifications to improve solubility and bioavailability .
Case Studies
Mechanism of Action
The mechanism of action of 6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
Table 1: Key Structural Analogs and Their Properties
*Molecular weight inferred from analogous structures.
Key Observations:
- Substituent Effects on Molecular Weight :
- Hydrophobic groups like isopropyl or phenyl may favor membrane permeability but reduce solubility .
Biological Activity
6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (CAS No. 1548186-68-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its structural representation can be summarized as follows:
- Molecular Weight : 220.22 g/mol
- SMILES Notation : CC1=CC(=C2C(=NOC2=N1)C(C)C)C(=O)O
- InChIKey : QXEGEYHKNDAFAW-UHFFFAOYSA-N
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 221.09208 | 146.4 |
| [M+Na]+ | 243.07402 | 159.3 |
| [M+NH₄]+ | 238.11862 | 153.0 |
| [M+K]+ | 259.04796 | 157.2 |
Research indicates that compounds similar to 6-Methyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine derivatives can act as mitochondrial uncouplers, which are small molecules that dissipate the proton motive force across the mitochondrial membrane. This action can lead to increased energy expenditure and has potential therapeutic implications for metabolic diseases such as obesity and fatty liver disease .
Pharmacological Studies
In a study investigating related oxadiazole derivatives, it was found that compounds with similar structures exhibited significant biological activities, including:
- EC50 Values : The effective concentration for half-maximal response was noted at approximately 3.6 μM in L6 myoblasts for certain derivatives .
- Pharmacokinetic Properties : The half-life of these compounds was reported to be around 2 hours with a maximum concentration (Cmax) of 35 μM in plasma .
Case Studies
- Antiobesity Effects : In a Gubra-Amylin mouse model of metabolic syndrome, compounds derived from the oxazolo-pyridine scaffold demonstrated efficacy in reducing weight gain and improving metabolic profiles .
- Mitochondrial Stress Tests : Mitochondrial uncoupling activity was assessed using oxygen consumption rate (OCR) assays, showing that these compounds could significantly enhance respiration rates independent of ATP synthase activity .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Mitochondrial Uncoupling | Increased OCR | |
| Antiobesity | Weight reduction in mice | |
| Metabolic Disease Treatment | Potential for fatty liver disease |
Pharmacokinetic Data
| Parameter | Value |
|---|---|
| EC50 | 3.6 μM |
| Half-life | 2 hours |
| Cmax | 35 μM |
Q & A
Q. How is the structural integrity of this compound validated?
Structural confirmation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and ring systems.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C₁₃H₁₄N₂O₃, theoretical MW: 262.10).
- X-ray Crystallography : For unambiguous assignment of stereochemistry and crystal packing analysis (if single crystals are obtainable).
Discrepancies in spectral data should prompt re-evaluation of synthetic intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized for the cyclization step to enhance yield?
Systematic optimization involves:
- Temperature Gradients : Testing 60–140°C to identify ideal thermal conditions.
- Catalyst Screening : Evaluating Lewis acids (e.g., ZnCl₂, FeCl₃) or Brønsted acids (e.g., H₂SO₄) for catalytic efficiency.
- Solvent Polarity : Comparing polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize transition states.
Reaction progress is tracked via HPLC, and kinetic studies (time-resolved sampling) identify rate-limiting steps .
Q. How should researchers address contradictory bioactivity data across studies?
Contradictions may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (IC₅₀ determination methods).
- Compound Purity : Impurities >5% can skew results; validate via HPLC and elemental analysis.
- Solubility Effects : Use standardized solvents (e.g., DMSO with ≤0.1% v/v) to ensure consistent bioavailability.
Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) is recommended .
Q. What mechanistic insights can be gained from studying substitution reactions at the oxazole ring?
Electrophilic substitution at the oxazole ring (e.g., nitration, halogenation) can be probed via:
- Kinetic Isotope Effects (KIE) : Deuterated analogs to identify rate-determining steps.
- Computational Modeling : DFT calculations (e.g., Gaussian) to map electron density and predict reactive sites.
- Trapping Intermediates : Low-temperature NMR to isolate and characterize transient species.
Contrast with pyridine ring reactivity to elucidate electronic effects of the fused heterocycle .
Methodological Considerations
Q. What analytical techniques are critical for monitoring synthetic intermediates?
- Thin-Layer Chromatography (TLC) : Rapid screening of reaction progress using silica plates and UV/iodine visualization.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment.
- Infrared Spectroscopy (IR) : Confirm functional groups (e.g., carboxylic acid C=O stretch at 1700–1720 cm⁻¹) .
Q. How can researchers mitigate decomposition during storage?
- Temperature Control : Store at –20°C under inert atmosphere (N₂ or Ar) to prevent oxidation.
- Light Sensitivity : Use amber vials to block UV/visible light-induced degradation.
- Lyophilization : For long-term stability, lyophilize the compound and store as a powder .
Data Interpretation and Conflict Resolution
Q. How to reconcile discrepancies in reported biological activity between in vitro and in vivo models?
- Pharmacokinetic Factors : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding.
- Dose-Response Curves : Ensure in vivo dosing aligns with in vitro effective concentrations (adjust for bioavailability).
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
